molecular formula C11H16O2 B13348661 Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

Cat. No.: B13348661
M. Wt: 180.24 g/mol
InChI Key: LKIMVAYHYHDJSP-VURMDHGXSA-N
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Description

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a double bond in the Z-configuration, and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of β-keto esters, which can undergo transesterification reactions to form the desired product . The reaction conditions often include the use of catalysts such as pure silica or SAFI to enhance the yield and selectivity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized to ensure high efficiency and minimal environmental impact. The use of green solvents and sustainable catalysts is often emphasized to align with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the compound’s reactivity can be harnessed to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate include other esters with double and triple bonds, such as:

Uniqueness

This compound is unique due to its specific combination of an ethyl ester group, a Z-configured double bond, and a triple bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

InChI

InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6-

InChI Key

LKIMVAYHYHDJSP-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C=C\C#CC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC#CC(C)(C)C

Origin of Product

United States

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